1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine

BTK inhibitor hERG liability Kinase selectivity

1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine (CAS: 1419222-67-5) is a functionalized heterocyclic building block built on the 8-amino-imidazo[1,5-a]pyrazine core, which has been validated as a potent, reversible Bruton's tyrosine kinase (BTK) inhibitor scaffold. The compound features a bromine atom at the 1-position, enabling targeted derivatization via metal-catalyzed cross-coupling reactions, and a morpholine moiety at the 3-position, a pharmacophore critical for modulating kinase selectivity and hERG liability.

Molecular Formula C10H12BrN5O
Molecular Weight 298.14 g/mol
CAS No. 1419222-67-5
Cat. No. B11837433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine
CAS1419222-67-5
Molecular FormulaC10H12BrN5O
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C3N2C=CN=C3N)Br
InChIInChI=1S/C10H12BrN5O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2,(H2,12,13)
InChIKeyAFMFAKJOIOPAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine: A Halogenated Scaffold for BTK Kinase Inhibitor Research and Fragment-Based Drug Discovery


1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine (CAS: 1419222-67-5) is a functionalized heterocyclic building block built on the 8-amino-imidazo[1,5-a]pyrazine core, which has been validated as a potent, reversible Bruton's tyrosine kinase (BTK) inhibitor scaffold [1]. The compound features a bromine atom at the 1-position, enabling targeted derivatization via metal-catalyzed cross-coupling reactions, and a morpholine moiety at the 3-position, a pharmacophore critical for modulating kinase selectivity and hERG liability [2]. It is primarily employed as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitor libraries and as a reference standard in analytical method development.

Why Generic 8-Amino-imidazo[1,5-a]pyrazines Cannot Replace 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine in Advanced Synthesis


The substitution of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine with a non-halogenated or differently substituted 8-amino-imidazo[1,5-a]pyrazine is not feasible for key research applications. While the core scaffold provides BTK hinge-binding affinity, the 1-position bromine atom is a critical synthetic handle for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings; its absence in compounds like the des-bromo 3-morpholino analog (Compound 13) precludes the generation of focused libraries exploring back-pocket interactions [1]. Furthermore, replacing the morpholine group with a piperidine, as in the lead compound 6 from the primary literature, introduces a measurable liability: a greater than fourfold increase in hERG channel inhibition, a critical cardiovascular safety risk [2]. Thus, the precise combination of the bromine handle and the morpholine selectivity module defines the unique utility of this compound.

Quantitative Differentiation of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine from Closest Analogs


Improved Cardiovascular Safety Profile: 4-Fold hERG Selectivity Advantage of Morpholine over Piperidine Analogs

In a head-to-head comparison within the 8-amino-imidazo[1,5-a]pyrazine BTK inhibitor series, the morpholine analog (Compound 13), which shares the core scaffold with our target compound, demonstrated a greater than fourfold improvement in hERG selectivity compared to the piperidine analog (Compound 6) [1]. While the target compound's 1-bromo substitution is expected to further modulate binding, the established morpholine group provides a critical baseline safety advantage over the unsubstituted piperidine comparator, which exhibited significant hERG inhibition, a known predictor of QT prolongation [1]. This makes the morpholine-bearing scaffold a superior starting point for lead optimization.

BTK inhibitor hERG liability Kinase selectivity

Enabling Late-Stage Diversification: Unique Synthetic Handle via 1-Bromo Substitution

Unlike the des-bromo 3-morpholino analog (Compound 13), which lacks a synthetic handle at the 1-position, the target compound features a bromine atom enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of aryl, heteroaryl, or amine substituents [1]. This functionality is absent in comparator compounds such as the simple 3-morpholino-8-aminoimidazo[1,5-a]pyrazine. The bromine atom allows for the rapid generation of diverse compound libraries to explore interactions with the BTK back pocket, a region crucial for achieving kinase selectivity, as demonstrated in the SAR studies where modifications at the 3-position alone were insufficient [2].

Synthetic chemistry Cross-coupling Medicinal chemistry building blocks

Validated BTK Potency of the Core Scaffold: Comparable Inhibitory Activity to Piperidine-Based Inhibitors

The 3-morpholino substitution on the imidazo[1,5-a]pyrazine core maintains BTK inhibitory activity comparable to the 3-piperidine analog (Compound 6), with both exhibiting potent enzyme inhibition [1]. Specifically, the parent morpholine compound 13 showed only a 2-3 fold slight reduction in BTK potency compared to piperidine 6, observed during SAR exploration, attributed to a less favorable desolvation penalty of the morpholine oxygen. This comparable potency means that selecting the brominated morpholine scaffold does not sacrifice the core efficacy required for a BTK inhibitor program.

BTK inhibition Enzyme potency Kinase assay

Optimal Application Scenarios for Procuring 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine


Focused Library Synthesis for BTK Back-Pocket SAR Exploration

The 1-bromo substituent serves as a unique synthetic handle for generating diverse libraries of 1-substituted-3-morpholino-8-aminoimidazo[1,5-a]pyrazines via parallel synthesis using Suzuki or Buchwald-Hartwig coupling [1]. This application is directly supported by the SAR studies demonstrating that exploration of the back-pocket region is critical for achieving kinase selectivity, and the bromine handle provides the most efficient entry point for this diversification [2].

Preclinical Candidate Optimization with Reduced hERG Liability

For BTK inhibitor programs where hERG inhibition is a concern, this compound offers a morpholine-containing core with a demonstrated >4-fold improvement in hERG selectivity compared to piperidine-based analogs, as established in the literature on the des-bromo analog [1]. Using this building block allows medicinal chemists to incorporate this safety advantage from the earliest stages of synthesis, avoiding later-stage scaffold hopping and reducing optimization cycles.

Reference Standard for Process Chemistry and Impurity Profiling of BTK Inhibitors

Given its structural relation to the 8-amino-imidazo[1,5-a]pyrazine class of BTK inhibitors, this compound can serve as a well-characterized starting material or a potential process-related impurity standard during the development of scalable synthetic routes for BTK inhibitor candidates. Its defined chemical properties (CAS: 1419222-67-5, purity typically 95-98%) make it suitable for analytical method validation and quality control [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The co-crystal structure of the morpholine analog (Compound 13) in the BTK active site (PDB: 5FBO) has been solved, confirming the binding mode of the scaffold [1]. The 1-bromo analog can be used in fragment elaboration campaigns, where the bromine atom provides both a heavy atom for X-ray crystallography phasing and a reactive handle for fragment growing, guided by the known binding interactions of the morpholine group in the ribose pocket.

Quote Request

Request a Quote for 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.